

Trimethobenzamide Hydrochloride: A Tool Compound for Dopamine D2 Receptor Studies

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Compound of Interest		
Compound Name:	Trimethobenzamide Hydrochloride	
Cat. No.:	B1683647	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethobenzamide hydrochloride is a substituted benzamide derivative primarily recognized for its antiemetic properties. Its mechanism of action involves the antagonism of the dopamine D2 receptor, particularly within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is involved in mediating nausea and vomiting.[1][2] This action as a D2 receptor blocker makes trimethobenzamide a useful tool compound for in vitro and in vivo studies aimed at investigating the role of D2 receptors in various physiological and pathological processes.[3][4][5]

This document provides detailed application notes and experimental protocols for utilizing **trimethobenzamide hydrochloride** as a tool compound in dopamine receptor research.

Physicochemical Properties and Formulation



Property	Value	Reference
Chemical Formula	C21H29CIN2O5	[6]
Molecular Weight	424.9 g/mol	[2]
Appearance	White crystalline powder	
Solubility	Soluble in water	_
Storage	Store at room temperature, protected from light	_

For experimental use, **trimethobenzamide hydrochloride** can be dissolved in sterile, deionized water or an appropriate buffer solution.

Pharmacological Profile

Trimethobenzamide hydrochloride acts as an antagonist at dopamine D2 receptors.[2] Limited quantitative data is available in the public domain regarding its binding affinity and selectivity for various dopamine receptor subtypes.

Quantitative Data

Receptor Subtype	Binding Affinity (Ki)	Assay Conditions	Reference
Dopamine D2	640 nM	Neural membranes	[7]
Dopamine D1, D3, D4, D5	Data not available		

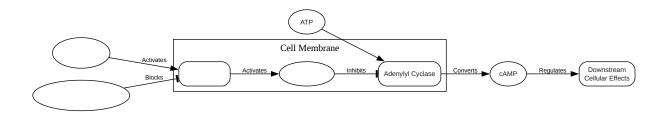
Note: The lack of comprehensive binding data for other dopamine receptor subtypes highlights an area for further investigation to fully characterize the selectivity profile of trimethobenzamide.

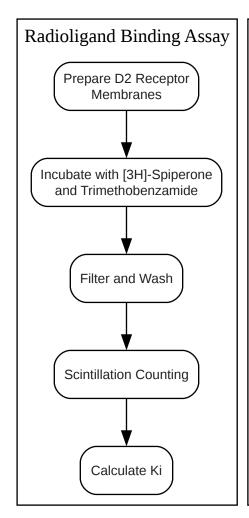
Signaling Pathway

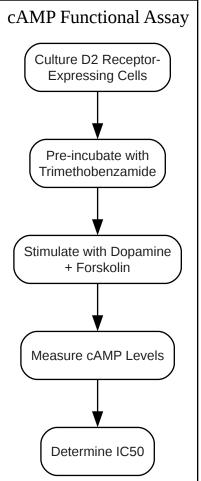
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by an agonist, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an



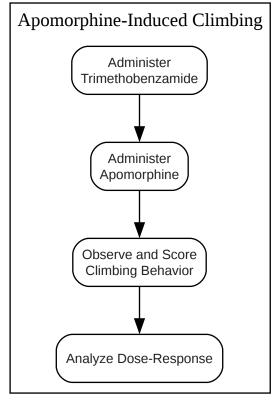
antagonist, trimethobenzamide blocks this signaling cascade by preventing the binding of dopamine or other D2 agonists to the receptor.

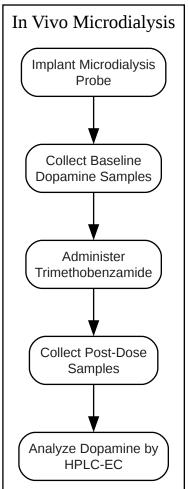












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